Triepoxy decane

Beschreibung

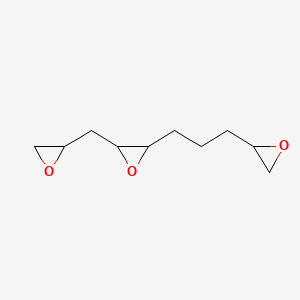

Triepoxy decane (C₁₀H₁₈O₃) is a polyepoxidized alkane derivative characterized by three epoxy (-O-) groups attached to a decane backbone. Such compounds are pivotal in polymer chemistry, crosslinking reactions, and specialty material synthesis .

Eigenschaften

CAS-Nummer |

52338-90-6 |

|---|---|

Molekularformel |

C10H16O3 |

Molekulargewicht |

184.23 g/mol |

IUPAC-Name |

2-(oxiran-2-ylmethyl)-3-[3-(oxiran-2-yl)propyl]oxirane |

InChI |

InChI=1S/C10H16O3/c1(2-7-5-11-7)3-9-10(13-9)4-8-6-12-8/h7-10H,1-6H2 |

InChI-Schlüssel |

HMEICDIGPORGFI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)CCCC2C(O2)CC3CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of triepoxy decane typically involves the epoxidation of decane derivatives. One common method is the reaction of decane with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide groups . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Cross-Linking Reactions

Triepoxy decane undergoes ring-opening polymerization under heat or in the presence of curing agents (e.g., acids, bases). These reactions form three-dimensional networks via the opening of epoxy rings, leading to materials with enhanced mechanical and thermal stability.

Ring-Opening Reactions

The epoxy groups react with nucleophiles (e.g., alcohols, amines) to form new bonds. For example:

-

Acid-catalyzed ring opening : Protonation of the epoxy oxygen activates the ring, enabling nucleophilic attack.

-

Base-catalyzed ring opening : Deprotonation generates a nucleophile that attacks the less substituted carbon of the epoxy.

Cascade Reactions

In organic synthesis, this compound participates in cascade reactions to form complex cyclic structures. For instance, in the synthesis of the C′D′E′F′ domain of maitotoxin, hydroxy epoxide cyclization under camphorsulfonic acid (CSA) conditions led to a tetracyclic framework with 90% yield . Acidic conditions (e.g., DMSO, triethylamine) also accelerated cyclization in tamulamides, improving reaction efficiency .

Cascade Ring Formation

In tamulamides synthesis, triepoxide 4b underwent a 1,3-dioxane-templated cascade reaction. Acidic conditions (e.g., pyridine·SO₃) improved endo-selectivity, forming all-endo rings with high efficiency .

Temperature and Solvent Effects

-

Cross-linking : Elevated temperatures (e.g., 100–150°C) and curing agents (e.g., amine catalysts) are required.

-

Cascade reactions : Acidic conditions (e.g., CSA) accelerate ring formation, while neutral conditions may lead to exo products .

Yield and Selectivity

| Reaction Type | Conditions | Yield | Key Products |

|---|---|---|---|

| Hydroxy epoxide cyclization | CSA, CH₂Cl₂ | 75% | Bicycle 24 |

| Cascade ring formation | Acidic (DMSO, triethylamine) | 90% | Tetracyclic 22 |

| Wittig olefination | Ph₃P=CH₂ | 93% | Alkenes |

Future Research Directions

-

Controlled polymerization : Investigating catalytic systems for selective cross-linking.

-

Biodegradation studies : Assessing environmental persistence compared to simpler alkanes .

-

Applications in materials science : Exploring uses in adhesives, coatings, and composites.

This compound’s versatility in forming cross-linked networks and complex cyclic structures positions it as a valuable intermediate in organic synthesis and materials chemistry. Its reactivity profile, driven by epoxy groups, enables diverse applications, from natural product synthesis to advanced materials development.

Wissenschaftliche Forschungsanwendungen

Triepoxydecan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es wird geforscht, um sein Potenzial als Vorläufer für pharmazeutische Verbindungen zu untersuchen.

Industrie: Triepoxydecan wird bei der Herstellung von Epoxidharzen verwendet, die in Beschichtungen, Klebstoffen und Verbundwerkstoffen wichtig sind

5. Wirkmechanismus

Der Wirkmechanismus von Triepoxydecan beinhaltet die Reaktivität seiner Epoxidgruppen. Diese Gruppen können Ringöffnungsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener Produkte führt. Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und der Art der Nukleophile ab, die mit den Epoxidgruppen interagieren .

Ähnliche Verbindungen:

Epoxyethan (Ethylenoxid): Ein einfacheres Epoxid mit nur einer Epoxidgruppe.

Epoxypropan (Propylenoxid): Enthält eine einzige Epoxidgruppe und wird in ähnlichen Anwendungen verwendet.

Triepoxyhexan: Ein weiteres Triepoxid mit einer kürzeren Kohlenstoffkette.

Einzigartigkeit von Triepoxydecan: Triepoxydecan ist aufgrund seiner drei Epoxidgruppen einzigartig, die mehrere reaktive Stellen für chemische Reaktionen bieten. Dadurch ist es vielseitiger als Verbindungen mit weniger Epoxidgruppen, was die Synthese komplexerer und vielfältigerer Produkte ermöglicht .

Wirkmechanismus

The mechanism of action of triepoxy decane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the epoxide groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Epoxy Alkanes

- 1,2-Epoxydecane (C₁₀H₂₀O): A monoepoxide with a single oxygen bridge. Compared to triepoxy decane, it has lower polarity and reactivity, making it less suited for high-performance polymers but useful in epoxy resin precursors .

- 4,5-Epoxy-2E-decenal (C₁₀H₁₆O₂): A genotoxic diepoxy compound with conjugated double bonds.

Spirocyclic Ethers

- 1,6-Dioxaspiro[4.5]decane (C₈H₁₄O₂) : A spiroacetal with two oxygen atoms in a bicyclic structure. Unlike this compound, it lacks epoxide rings but shares applications in pheromone synthesis and plant volatiles .

- (Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (C₁₀H₁₈O₂) : A methyl-substituted spiroacetal with insect-repellent properties. Its structural rigidity differs from this compound’s linear, multi-epoxide flexibility .

Hydrocarbon Derivatives

- Its inertness contrasts sharply with this compound’s reactivity, highlighting the transformative impact of epoxidation on chemical behavior .

- Tetradecane (C₁₄H₃₀) : A longer-chain alkane used as a solvent. Its lack of oxygen functionality limits its utility in advanced material synthesis compared to epoxy derivatives .

Key Data Comparison

Biologische Aktivität

Triepoxy decane is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, a derivative of decane, features three epoxide groups in its structure. The presence of these epoxide functionalities is significant as they often contribute to the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a comparative analysis of essential oils containing similar epoxide groups demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5% |

| This compound | Escherichia coli | 1% |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study on related compounds revealed that they inhibited the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation.

| Compound | Cytokine Inhibition | Concentration (µM) |

|---|---|---|

| This compound | IL-6 | 10 |

| This compound | TNF-α | 10 |

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Plant Science examined the antimicrobial efficacy of this compound against common pathogens. The compound was tested against a panel of bacteria and fungi, demonstrating effective inhibition at concentrations lower than those typically required for traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers investigated the anti-inflammatory mechanisms of this compound through in vitro assays. The results indicated that this compound could significantly reduce the expression of inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Triepoxy decane in laboratory settings?

- Methodological Answer : Synthesis typically involves epoxidation of linear or cyclic alkene precursors using peracid agents (e.g., mCPBA) under controlled temperature and solvent conditions. Key parameters include reaction stoichiometry (e.g., 1:1.2 alkene-to-peracid ratio), inert atmosphere to prevent side oxidation, and purification via column chromatography (polar stationary phase). Monitor reaction progress using thin-layer chromatography (TLC) to ensure complete epoxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming epoxide group positions and stereochemistry. Infrared (IR) spectroscopy identifies characteristic C-O-C stretching (~850–950 cm⁻¹) and epoxy ring vibrations. Mass spectrometry (MS) provides molecular weight validation, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validate results with computational models (e.g., DFT) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Employ local exhaust ventilation or closed systems to minimize vapor inhalation risks. Store in airtight containers away from oxidizing agents. Conduct hazard assessments using Safety Data Sheets (SDS) and adhere to protocols for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study this compound’s thermal stability under varying pressure conditions?

- Methodological Answer : Implement the Berendsen thermostat and barostat algorithms to simulate temperature/pressure coupling with adjustable time constants (e.g., 0.1–1.0 ps). Use leap-frog integration for constrained systems and analyze radial distribution functions (RDFs) to observe epoxy ring deformation under stress. Validate simulations against experimental DSC data to calibrate force fields (e.g., OPLS-AA) .

Q. What strategies resolve contradictions in this compound’s reactivity data across different solvent systems?

- Methodological Answer : Conduct controlled kinetic studies in polar aprotic (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to isolate solvent effects. Use Arrhenius plots to compare activation energies and identify solvent-dependent reaction pathways. Cross-reference with quantum mechanical calculations (e.g., solvent-accessible surface area analysis) to clarify steric/electronic influences .

Q. How to design experiments to investigate this compound’s interfacial behavior in multiphase systems?

- Methodological Answer : Employ interfacial tracer breakthrough experiments using decane as a non-wetting phase. Measure interfacial area changes via surfactant titration and analyze wettability shifts using contact angle goniometry. Pair with atomic force microscopy (AFM) to visualize surface adhesion dynamics and validate with computational fluid dynamics (CFD) models .

Data Presentation & Validation

Q. How to effectively present conflicting data on this compound’s catalytic activity in peer-reviewed publications?

- Methodological Answer : Use comparative tables to juxtapose reaction yields, turnover frequencies, and catalyst loading across studies. Highlight methodological discrepancies (e.g., solvent purity, catalyst pre-treatment) as potential variables. Include error bars and statistical significance tests (e.g., ANOVA) to contextualize contradictions. Visualize trends via heatmaps or 3D surface plots for clarity .

Q. What computational tools are recommended for modeling this compound’s reaction mechanisms with nucleophilic agents?

- Methodological Answer : Use Gaussian or ORCA software for transition-state optimization via DFT. Apply Natural Bond Orbital (NBO) analysis to quantify charge transfer and Fukui indices to predict reactive sites. Validate with kinetic isotope effect (KIE) experiments and compare computed activation barriers with experimental Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.